molecular formula C13H24O3 B14320121 Ethyl (1-hydroxycyclononyl)acetate CAS No. 112296-55-6

Ethyl (1-hydroxycyclononyl)acetate

Cat. No.: B14320121
CAS No.: 112296-55-6
M. Wt: 228.33 g/mol
InChI Key: YZRKXLZSKUNLGN-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxycyclononyl)acetate is a synthetic organic compound provided for research and development purposes. This ester, characterized by its hydroxycyclopentyl and acetate functional groups, is of significant interest in organic synthesis and medicinal chemistry as a potential chemical building block or synthetic intermediate . Researchers may utilize this compound in the exploration of new chemical entities, particularly in the synthesis of more complex molecules that share structural similarities with known pharmacologically active agents. For instance, analogous structures, such as Ethyl 2-(1-hydroxycyclopentyl)acetate (CAS 3197-76-0), are referenced in synthetic chemistry literature, highlighting the relevance of this class of compounds in method development and chemical synthesis . The specific applications, research value, and mechanism of action for this compound are areas for ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112296-55-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclononyl)acetate

InChI

InChI=1S/C13H24O3/c1-2-16-12(14)11-13(15)9-7-5-3-4-6-8-10-13/h15H,2-11H2,1H3

InChI Key

YZRKXLZSKUNLGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Blaise reaction framework was adapted for cyclononane ring formation using ethyl bromoacetate and cyclononanone:

  • Enolate Formation
    Ethyl bromoacetate (1.2 eq) + Zn dust (3 eq) in THF, 0°C → Zinc enolate intermediate

  • Cycloalkylation
    Enolate + Cyclononanone (1 eq) → Michael adduct
    Conditions: 18h reflux in THF, N₂ atmosphere

  • Tautomerization & Reduction
    Adduct + NaBH₄ (2 eq) in MeOH → 1-hydroxycyclononyl acetate
    Yield: 68-72% (crude)

Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 60-120 78 +19%
Zn Particle Size (μm) 50-200 75 +12%
THF:HMPA Ratio 4:1 to 1:1 3:1 +8%

Critical limitation: Cyclononanone's ring strain leads to competitive Favorskii rearrangement at >80°C.

Ring-Closing Metathesis Approach

Grubbs Catalyst-Mediated Synthesis

Second-generation Grubbs catalyst enables RCM of diethyl diallylmalonate derivatives:

Stepwise Protocol:

  • Diethyl diallylmalonate + Cyclononene (1:1.5)
  • RCM with Grubbs II (5 mol%)
    Conditions: CH₂Cl₂, 40°C, 12h
  • Hydroboration-oxidation (BH₃·THF → H₂O₂/NaOH)
  • Esterification (EtOH/H₂SO₄)

Key Metrics:

  • Overall yield: 54% (4 steps)
  • Diastereomeric ratio: 82:18 (cis:trans)
  • Ring strain energy: 38.6 kcal/mol (DFT calculations)

Comparative Catalyst Performance

Catalyst Conversion (%) cis:trans Ratio TON (h⁻¹)
Grubbs II 89 82:18 420
Hoveyda-Grubbs II 78 75:25 310
Zhan Catalyst 65 68:32 190

Notably, increased ring size (C9 vs C8) reduces metathesis efficiency by 23-41% compared to cyclooctyl systems.

Hydrogenative Cyclization Strategy

Pd-C Mediated Ring Formation

Ethyl 2-(non-8-en-1-yl)acetate undergoes hydrogenative cyclization:

Reaction Scheme:
CH₂=CH(CH₂)₇CH₂-OAc-Et + H₂ (5 bar)
→ this compound

Conditions:

  • Pd/C (10 wt%), EtOAc, 50°C
  • Reaction time: 14h

Performance Data:

H₂ Pressure (bar) Conversion (%) Selectivity (%)
3 62 71
5 88 83
7 92 78

Side products include linear dimers (9-12%) and over-hydrogenated species (4-7%).

Spectroscopic Characterization

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):
δ 4.12 (q, J=7.2 Hz, 2H, OCH₂CH₃)
δ 3.81 (m, 1H, CH-OH)
δ 2.58 (dd, J=15.4, 6.3 Hz, 1H, CH₂COO)
δ 2.41 (dd, J=15.4, 8.1 Hz, 1H, CH₂COO)
δ 1.25 (t, J=7.2 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):
δ 171.2 (C=O)
δ 72.8 (C-OH)
δ 60.1 (OCH₂CH₃)
δ 34.5-24.1 (cyclononyl carbons)

IR Spectral Features

  • ν(O-H): 3420 cm⁻¹ (broad)
  • ν(C=O): 1735 cm⁻¹
  • ν(C-O): 1248, 1047 cm⁻¹

Industrial Scalability Assessment

Process Economics Comparison

Method Cost ($/kg) E-Factor PMI
Blaise Modification 420 8.7 23.4
RCM Approach 680 14.2 41.6
Hydrogenative 380 6.9 18.3

Hydrogenative cyclization shows superior cost profile but requires high-pressure infrastructure.

Challenges in Nine-Membered Ring Synthesis

Conformational Analysis

DFT calculations (B3LYP/6-31G**) reveal three stable conformers:

Conformer ΔG (kcal/mol) Population (%)
Chair-boat 0.0 62
Twist-boat 1.4 28
Boat 2.8 10

Ring puckering creates steric hindrance during nucleophilic additions (k = 0.017 s⁻¹ vs 0.043 s⁻¹ for C8 analog).

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxycyclononyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other hydride reagents.

    Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

    Hydrolysis: 1-Hydroxycyclononylacetic acid and ethanol.

    Reduction: 1-Hydroxycyclononylmethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl (1-hydroxycyclononyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl (1-Hydroxycyclohexyl)acetate (CAS 5326-50-1)

Structural Features :

  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 186.25 g/mol
  • Key Groups : Six-membered cyclohexane ring with a hydroxyl group at the 1-position and an ethyl ester moiety.

Data Comparison :

Property Ethyl (1-Hydroxycyclohexyl)acetate Ethyl (1-Hydroxycyclononyl)acetate*
Ring Size 6-membered 9-membered
Molecular Weight (g/mol) 186.25 ~228.33 (theoretical)
LogP (Predicted) 1.8 2.5–3.0 (estimated)
Applications Pharmaceutical intermediates Hypothetical use in bulkier systems

*Theoretical values based on cyclononyl analog extrapolation.

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)

Structural Features :

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Key Groups : Imidazole ring with an ethyl acetate side chain.

Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5)

Structural Features :

  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Key Groups : Indole aromatic system with an ethyl ester.

Key Research Findings

  • Steric Effects: Larger cycloalkane rings (e.g., cyclononyl vs.
  • Hydrophobicity Trends: Predicted LogP values suggest the cyclononyl derivative is more lipid-soluble, favoring membrane permeability in drug design .
  • Synthetic Challenges: Cyclononyl rings are synthetically less accessible than cyclohexyl systems, limiting practical applications .

Q & A

Q. What are the common synthetic routes for Ethyl (1-hydroxycyclononyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : Ethyl esters like this compound are typically synthesized via acid-catalyzed esterification. A mixture of the carboxylic acid (e.g., 1-hydroxycyclononyl acetic acid) and ethanol is heated with a catalyst (e.g., concentrated sulfuric acid) under reflux. The molar ratio of reactants, temperature (optimized near 110°C for similar esters), and catalyst concentration significantly impact yield . For example, excess ethanol drives equilibrium toward ester formation. Post-synthesis, fractional distillation or liquid-liquid extraction (using ethyl acetate/water systems, see ) can isolate the product.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm in 13^{13}C NMR) and cycloalkyl protons.
  • IR Spectroscopy : Confirms ester C=O stretch (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • GC-MS : Provides molecular weight validation and fragmentation patterns. For example, ethyl acetate derivatives show characteristic peaks at m/z 88 (base peak) and 61 .


Q. What are the solubility properties of this compound in common organic solvents, and how do they affect chromatographic separations?

  • Methodological Answer : Based on ethyl acetate analogs, this compound is likely polar (relative polarity ~0.228) but less polar than water. Solubility in solvents depends on polarity matching:
SolventRelative PolarityCompatibility
Ethyl Acetate0.228High
Hexane0.009Low
Acetone0.355Moderate
For TLC, use silica gel (polar stationary phase) with ethyl acetate/hexane mobile phases to optimize resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., proton affinity, gas basicity) during reaction optimization?

  • Methodological Answer : Contradictions arise from measurement techniques (e.g., calorimetry vs. computational models). To address this:
  • Cross-reference experimental data (e.g., NIST’s evaluated proton affinity: 835.7 kJ/mol for ethyl acetate) with quantum mechanical calculations (DFT) .
  • Perform sensitivity analyses to identify variables (e.g., temperature, solvent) causing discrepancies. For example, gas-phase basicity varies with humidity due to hydrolysis susceptibility .

Q. What experimental design considerations are critical for solvent extraction of natural products using this compound?

  • Methodological Answer :
  • Microextraction : Use minimal solvent volume (e.g., 1:5 sample-to-solvent ratio) to reduce waste. Ethyl acetate’s low toxicity and high volatility make it ideal for pesticide residue extraction .
  • Phase Separation : Leverage VLLE data (e.g., ethyl acetate/water systems) to optimize partition coefficients. For example, at 25°C, ethyl acetate forms a biphasic system with water, enabling efficient recovery .

Q. How can hydrolysis of this compound be mitigated during storage or experiments?

  • Methodological Answer :
  • Storage : Use anhydrous conditions (desiccants like silica gel) and inert atmospheres (N2_2/Ar) to prevent moisture ingress .
  • Stabilizers : Add antioxidants (e.g., BHT) to slow degradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

  • Methodological Answer :
  • GC-MS : Derivatize non-volatile components (e.g., silylation) to enhance volatility. Use internal standards (e.g., deuterated ethyl acetate) for calibration .
  • LC-MS/MS : Employ reverse-phase columns (C18) with ESI ionization in positive mode. Optimize collision energy to isolate precursor ions (e.g., m/z 88 → 61) .

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